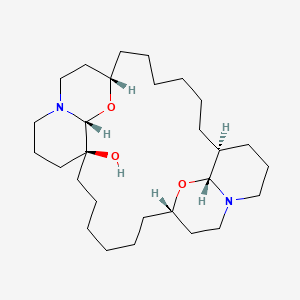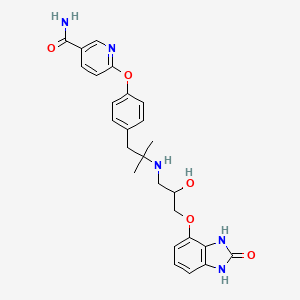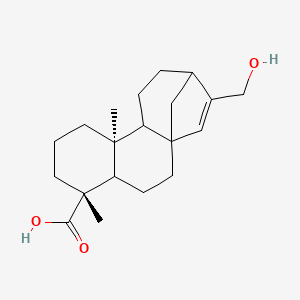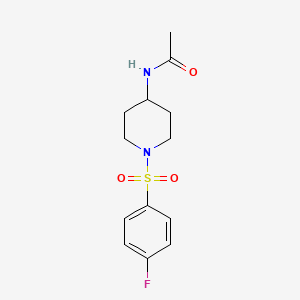
Phlinoside C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phlinoside C is a natural product found in Phlomis linearis and Scutellaria salviifolia with data available.
Aplicaciones Científicas De Investigación
Isolation and Structural Identification
Phlinoside C, a phenylpropanoid glycoside, was isolated from Phlomis linearis and Phlomis lanceolata, two medicinal plants. Its structure was determined through chemical and spectral evidence, as detailed in studies by Çalış et al. (1990) and Nazemiyeh et al. (2007). These studies provided foundational knowledge about the chemical properties and potential applications of Phlinoside C in scientific research (Çalış et al., 1990) (Nazemiyeh et al., 2007).
Antibacterial Activity
A significant application of Phlinoside C is in antibacterial research. Nazemiyeh et al. (2007) assessed its antibacterial properties against multiple-drug-resistant strains of Staphylococcus aureus. Although Phlinoside C showed inactivity at the test concentrations, the research contributes to the understanding of phenylethanoid glycosides in combating antibiotic resistance (Nazemiyeh et al., 2007).
Antioxidant and Cytotoxic Activities
Phlinoside C's potential in antioxidant and cytotoxic studies was explored by Saracoglu et al. (1995), who investigated the activities of various glycosides including Phlinoside C in Turkish medicinal plants. Their findings indicated that phenylpropanoid glycosides like Phlinoside C might exhibit significant activity against cancer cells without affecting primary-cultured rat hepatocytes, highlighting its potential in cancer research (Saracoglu et al., 1995).
Phytochemical Research
Delnavazi et al. (2016) included Phlinoside C in their study of the phytochemical constituents, antioxidant activity, and toxicity potential of Phlomis olivieri, a medicinal plant. This research contributes to understanding the plant's pharmacological potentials and the role of its constituents like Phlinoside C in medicinal applications (Delnavazi et al., 2016).
Propiedades
Número CAS |
128988-15-8 |
|---|---|
Nombre del producto |
Phlinoside C |
Fórmula molecular |
C35H46O19 |
Peso molecular |
770.7 g/mol |
Nombre IUPAC |
[4-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C35H46O19/c1-14-24(42)26(44)28(46)34(49-14)54-32-27(45)25(43)15(2)50-35(32)53-31-29(47)33(48-10-9-17-4-7-19(38)21(40)12-17)51-22(13-36)30(31)52-23(41)8-5-16-3-6-18(37)20(39)11-16/h3-8,11-12,14-15,22,24-40,42-47H,9-10,13H2,1-2H3/b8-5+ |
Clave InChI |
BHIVONXIYZYGEJ-VMPITWQZSA-N |
SMILES isomérico |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3OC(=O)/C=C/C4=CC(=C(C=C4)O)O)CO)OCCC5=CC(=C(C=C5)O)O)O)C)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3OC(=O)C=CC4=CC(=C(C=C4)O)O)CO)OCCC5=CC(=C(C=C5)O)O)O)C)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3OC(=O)C=CC4=CC(=C(C=C4)O)O)CO)OCCC5=CC(=C(C=C5)O)O)O)C)O)O)O)O)O |
Sinónimos |
3,4-dihydroxy beta-phenylethoxy-O-alpha-rhamnopyranosyl-(1-2)-alpha-rhamnopyranosyl-(1-3)-4-O-caffeoyl-beta-glucopyranoside phlinoside C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R)-1,5-anhydro-1-[(3S,4S,5R)-3-(hexacosanoylamino)-4,5-dihydroxynonadecyl]-D-galactitol](/img/structure/B1242598.png)
![(2S)-5-[hexyl(methyl)amino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride](/img/structure/B1242600.png)



![(3aS,9bR)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indole-9-carboxamide](/img/structure/B1242607.png)
![3-({1-[3-(1H-Imidazol-2-ylamino)-propyl]-1H-indazole-5-carbonyl}-amino)-2-(2,4,6-trimethyl-benzenesulfonylamino)-propionic acid](/img/structure/B1242609.png)
![(10E,14E,16E,21E)-6'-cyclohexyl-24-hydroxy-21-hydroxyimino-12-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1242611.png)
![[(6Z,11Z,15Z,20Z)-13,14-diethyl-3,4,8,19,23,24-hexamethyl-25,26,27,28,29-pentaazahexacyclo[20.2.1.1(2,5).1(7,10).1(12,15).1(17,20)]nonacosa-1(24),2,4,6,8,10(28),11,13,15,17(26),18,20,22-tridecaene-9,18-diyl]dipropane-3,1-diyl bis(bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}carbamate)](/img/structure/B1242612.png)
![2-(3-Chloro-6-methyl-8-phenyl-4,5,7,8-tetrahydrothieno[2,3-d]azepin-2-yl)propan-2-ol](/img/structure/B1242614.png)
![WX UK1 [Who-DD]](/img/structure/B1242615.png)

